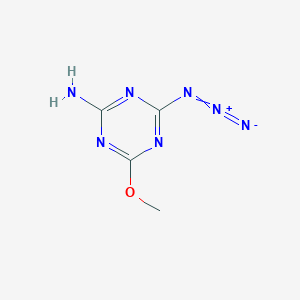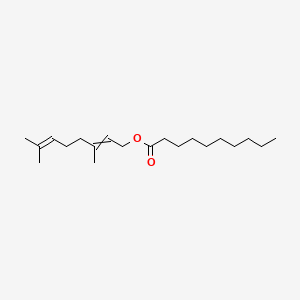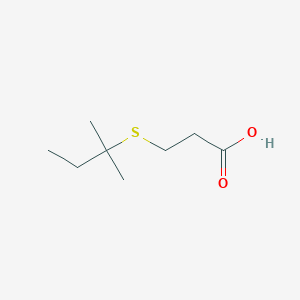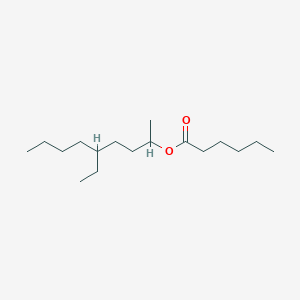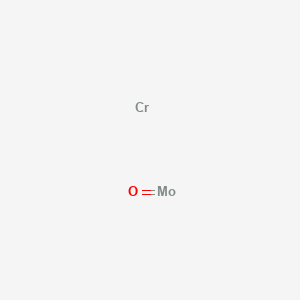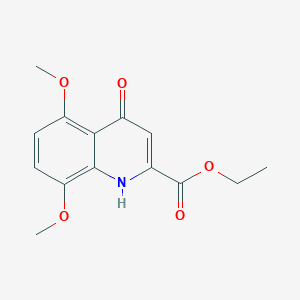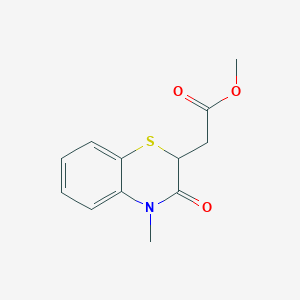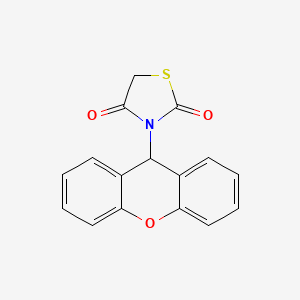
3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione is a compound that features a xanthene moiety fused with a thiazolidine-2,4-dione ring. This unique structure combines the properties of both xanthene and thiazolidine derivatives, making it an interesting subject for various scientific studies. Xanthenes are known for their fluorescent properties, while thiazolidine-2,4-dione derivatives are often explored for their biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 9H-xanthen-9-yl derivatives with thiazolidine-2,4-dione under specific conditions. One common method includes the use of a base-catalyzed nucleophilic aromatic substitution reaction. For instance, 9-phenyl-9H-xanthen-9-yl derivatives can be reacted with thiazolidine-2,4-dione in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely be applied to scale up the synthesis.
化学反应分析
Types of Reactions
3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The xanthene moiety can be oxidized to form xanthone derivatives.
Reduction: The thiazolidine ring can be reduced under specific conditions.
Substitution: Both the xanthene and thiazolidine rings can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the xanthene moiety would yield xanthone derivatives, while substitution reactions could introduce various functional groups onto the xanthene or thiazolidine rings.
科学研究应用
3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its xanthene moiety.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its fluorescent properties
作用机制
The mechanism of action of 3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The xanthene moiety can intercalate with DNA, while the thiazolidine ring can interact with enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Xanthone derivatives: Compounds like 9H-xanthen-9-one share the xanthene core.
Thiazolidinedione derivatives: Compounds like pioglitazone and rosiglitazone share the thiazolidine-2,4-dione ring.
Uniqueness
3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione is unique due to the combination of the xanthene and thiazolidine moieties. This dual functionality allows it to exhibit both fluorescent properties and biological activities, making it a versatile compound for various applications .
属性
CAS 编号 |
6320-53-2 |
|---|---|
分子式 |
C16H11NO3S |
分子量 |
297.3 g/mol |
IUPAC 名称 |
3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H11NO3S/c18-14-9-21-16(19)17(14)15-10-5-1-3-7-12(10)20-13-8-4-2-6-11(13)15/h1-8,15H,9H2 |
InChI 键 |
CSNKEKPBTQNYRH-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)N(C(=O)S1)C2C3=CC=CC=C3OC4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


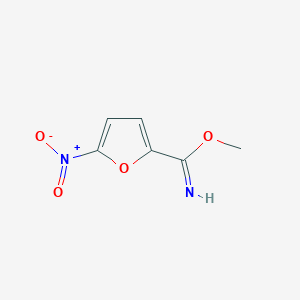

![2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-](/img/structure/B14731973.png)
![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14731980.png)

